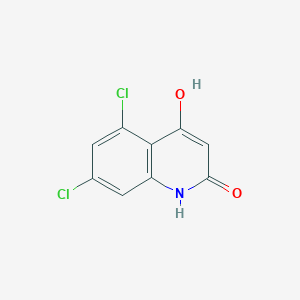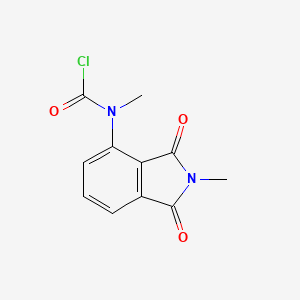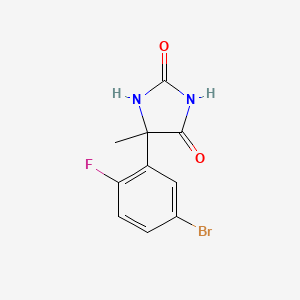
6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is an organic compound with the molecular formula C15H21NO2Si and a molecular weight of 275.41824 g/mol . This compound features a complex structure that includes a nitrile group, an aromatic ether, and a trimethylsilyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetralin Core: The tetralin core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a hydroxyl group is replaced by a methoxy group using methanol and an acid catalyst.
Addition of the Trimethylsilyloxy Group: The trimethylsilyloxy group can be added through a silylation reaction, where a hydroxyl group is replaced by a trimethylsilyloxy group using trimethylsilyl chloride and a base.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a halide group is replaced by a nitrile group using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Methanol (CH3OH), trimethylsilyl chloride (TMSCl), sodium cyanide (NaCN)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Primary amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can be compared with other similar compounds, such as:
6-Methoxy-1-hydroxy-tetralin-1-carbonitrile: Lacks the trimethylsilyloxy group, which may affect its reactivity and biological activity.
6-Methoxy-1-trimethylsilyloxy-tetralin-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
6-Methoxy-1-trimethylsilyloxy-tetralin-1-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
80859-07-0 |
|---|---|
Formule moléculaire |
C15H21NO2Si |
Poids moléculaire |
275.42 g/mol |
Nom IUPAC |
6-methoxy-1-trimethylsilyloxy-3,4-dihydro-2H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H21NO2Si/c1-17-13-7-8-14-12(10-13)6-5-9-15(14,11-16)18-19(2,3)4/h7-8,10H,5-6,9H2,1-4H3 |
Clé InChI |
RRKRHTAHELQMFY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(CCC2)(C#N)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE](/img/structure/B8767967.png)



![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B8767995.png)
![2-chloro-6-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8767997.png)

![10-(4-Chlorophenacyl)-2,3,4,10-tetrahydropyrimidino[1,2-a]benzimidazole](/img/structure/B8768008.png)

![Ethyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B8768016.png)



